molecular formula C15H30ClNO4 B582354 N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride CAS No. 1221793-31-2

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride

Cat. No. B582354
M. Wt: 323.858
InChI Key: YTHUDNPTOBWSMJ-RZNUZLNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride (N-CpDNJ-HCl) is a naturally occurring carbohydrate-binding protein that has been used in scientific research for decades. N-CpDNJ-HCl has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Antiviral Applications

Imino sugars, including N-Cyclohexylpropyl Deoxynojirimycin derivatives, have shown potent antiviral activities against a range of enveloped viruses. These molecules act by selectively inhibiting cellular α-glucosidase I and II, critical for the proper folding of viral glycoproteins in the endoplasmic reticulum, thus exhibiting broad-spectrum antiviral activity. Notably, novel imino sugar derivatives have demonstrated superior antiviral efficacy with low cytotoxicity against Flaviviridae family viruses, including Dengue virus (DENV) and West Nile virus, offering promising candidates for antiviral therapeutic development (Chang et al., 2009).

Glycosidase Inhibition for Antidiabetic Effects

1-Deoxynojirimycin (DNJ) and its derivatives, including N-Cyclohexylpropyl Deoxynojirimycin, are potent α-glucosidase inhibitors. These compounds have been studied for their antihyperglycemic properties, suggesting their potential use in managing carbohydrate-mediated disorders such as diabetes. The efficacy of these compounds in inhibiting α-glucosidase can lead to delayed carbohydrate digestion and absorption, thereby modulating postprandial blood glucose levels. Research has also explored the bioavailability and pharmacokinetics of these compounds to enhance their clinical application potential (Chen, Liu, & Shi, 2014).

Broad-spectrum Biological Activities

DNJ and its derivatives exhibit a wide range of biological activities beyond antiviral and antidiabetic effects. These include antioxidant, anti-inflammatory, and anti-obesity properties. The diverse physiological functions of DNJ derivatives stem from their interaction with various biological pathways, particularly those involving glycosidase inhibition. This broad spectrum of activities makes DNJ derivatives valuable for research in multiple health conditions and potential therapeutic applications (Wang, Shen, Zhao, & Ye, 2020).

properties

IUPAC Name

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHUDNPTOBWSMJ-RZNUZLNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747401
Record name (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

CAS RN

1221793-31-2
Record name (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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